molecular formula C17H14N2O B3057664 Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- CAS No. 835604-56-3

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-

Cat. No.: B3057664
CAS No.: 835604-56-3
M. Wt: 262.3 g/mol
InChI Key: VJTIKIQJUZWNSW-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O It is characterized by the presence of a cyclopentanone ring substituted with two pyridinylmethylene groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- typically involves the condensation of cyclopentanone with 4-pyridinecarboxaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridinylmethylene groups to pyridylmethyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- involves its interaction with specific molecular targets and pathways. The compound’s pyridine rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may act as a ligand for metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2,5-bis(4-methylpyridinylmethylene)-: Similar structure with methyl-substituted pyridine rings.

    Cyclopentanone, 2,5-bis(4-chloropyridinylmethylene)-: Similar structure with chloro-substituted pyridine rings.

Uniqueness

Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)- is unique due to its specific substitution pattern and the presence of two pyridinylmethylene groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIKIQJUZWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394548
Record name Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835604-56-3
Record name Cyclopentanone, 2,5-bis(4-pyridinylmethylene)-, (2E,5E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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